molecular formula C15H23N3O2S B2583180 Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1515578-92-3

Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B2583180
CAS No.: 1515578-92-3
M. Wt: 309.43
InChI Key: GHIUTWNXAQCFTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[321]octane-8-carboxylate is a complex organic compound that features a thiazole ring, a bicyclic octane structure, and a tert-butyl ester group

Preparation Methods

The synthesis of tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by its attachment to the bicyclic octane structure. The tert-butyl ester group is then introduced through esterification reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the bicyclic structure. Common reagents used in these reactions include acids, bases, and organometallic compounds. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives and bicyclic octane structures. Compared to these compounds, tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

tert-butyl 3-(1,3-thiazol-2-ylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-11-4-5-12(18)9-10(8-11)17-13-16-6-7-21-13/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHIUTWNXAQCFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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